(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid
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Overview
Description
(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzodioxole ring system with an ethyl substituent at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 7-ethylbenzo[d][1,3]dioxole using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (6-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid
- (4-(9H-carbazol-9-yl)phenyl)boronic acid
Comparison: (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its ethyl substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its fluorinated analogs, it may exhibit different electronic properties and steric effects, impacting its performance in various synthetic applications .
Properties
Molecular Formula |
C9H11BO4 |
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Molecular Weight |
193.99 g/mol |
IUPAC Name |
(7-ethyl-1,3-benzodioxol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-6-3-7(10(11)12)4-8-9(6)14-5-13-8/h3-4,11-12H,2,5H2,1H3 |
InChI Key |
GOYFDDSDAJGEIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C(=C1)OCO2)CC)(O)O |
Origin of Product |
United States |
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